1-[(3-methylphenyl)methoxy]-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
1-[(3-Methylphenyl)methoxy]-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a 2-oxo-1,2-dihydropyridine core substituted with a carboxamide group at position 3, a (3-methylphenyl)methoxy group at position 1, and a 4-nitrophenylamino moiety. The compound shares structural motifs common in pharmacologically active dihydropyridines, which are often explored for kinase inhibition or antimicrobial activity.
Properties
IUPAC Name |
1-[(3-methylphenyl)methoxy]-N-(4-nitrophenyl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5/c1-14-4-2-5-15(12-14)13-28-22-11-3-6-18(20(22)25)19(24)21-16-7-9-17(10-8-16)23(26)27/h2-12H,13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOATZWMWEBJINS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CON2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(3-methylphenyl)methoxy]-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves multiple steps, typically starting with the preparation of the pyridine ring. The synthetic route may include the following steps:
Formation of the pyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the nitrophenyl group: This step involves the nitration of a suitable aromatic compound, followed by its incorporation into the pyridine ring.
Attachment of the methoxy-substituted phenyl group: This can be done through a nucleophilic substitution reaction, where the methoxy group is introduced onto the phenyl ring.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-[(3-methylphenyl)methoxy]-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the nitro group to an amine group, typically using reagents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic rings can be replaced with other substituents.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and appropriate solvents to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(3-methylphenyl)methoxy]-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where dihydropyridine derivatives have shown efficacy.
Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[(3-methylphenyl)methoxy]-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
(E)-4-Hydroxy-5-(4-nitrophenyl)-N-(4-nitrostyryl)-2-oxo-1,2-dihydropyridine-3-carboxamide (Compound 6d)
- Structural Differences :
- The target compound lacks the 4-hydroxyl and styryl substituents present in 6d.
- Both share a 4-nitrophenyl group and carboxamide linkage but differ in the substitution at position 1 (methoxy vs. styryl).
- Physicochemical Properties: 6d exhibits a high melting point (294–296°C) and strong IR absorption at 1682 cm⁻¹ (amide C=O) and 1542 cm⁻¹ (NO₂), indicating robust hydrogen bonding and nitro group contributions .
- Biological Relevance :
Merestinib (N-(3-Fluoro-4-{[1-methyl-6-(1H-pyrazol-4-yl)-1H-indazol-5-yl]oxy}phenyl)-1-(4-fluorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- Structural Differences :
- Merestinib incorporates a fluorophenyl group and a complex indazolyl-pyrazole substituent, contrasting with the simpler 3-methylbenzyloxy group in the target compound.
- Pharmacological Activity :
- Key Insight :
- The target compound’s nitro group may mimic fluorine’s electron-withdrawing effects but could increase toxicity risks due to nitroso metabolite formation.
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Structural Differences :
- Replaces the 3-methylphenylmethoxy and 4-nitrophenyl groups with a bromo-methylphenyl substituent.
- Crystallographic Data :
- Tautomerism :
AZ331 and AZ257 (1,4-Dihydropyridine Derivatives)
- Structural Differences: Both AZ331 and AZ257 feature thioether linkages and cyano/furyl substituents absent in the target compound.
- Therapeutic Potential: These derivatives are studied for antimicrobial activity, suggesting the target compound’s nitro group could be modified for similar applications .
BMS-A (N-(4-((1H-Pyrrolo[2,3-b]pyridine-4-yl)oxy)-3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- Metabolism :
- Design Implications :
Data Tables
Table 1. Structural and Functional Comparison
Table 2. Pharmacological Insights
Biological Activity
The compound 1-[(3-methylphenyl)methoxy]-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS No. 852364-57-9) is a synthetic derivative of dihydropyridine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula : CHNO
- Molecular Weight : 379.372 g/mol
- IUPAC Name : 1-[(3-methylphenyl)methoxy]-N-(4-nitrophenyl)-2-oxopyridine-3-carboxamide
The structure features a dihydropyridine ring, which is crucial for its biological activity. The presence of substituent groups such as 3-methylphenyl and 4-nitrophenyl enhances its potential interactions with biological targets.
Structural Analysis
| Feature | Description |
|---|---|
| Dihydropyridine Core | Contains two nitrogen atoms and a carbon-carbon double bond |
| Substituent Groups | 3-methylbenzyl (attached to oxygen), 4-nitrophenyl (attached to nitrogen), carbonyl group (C=O) |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Key mechanisms include:
Antimicrobial Activity
Recent investigations into related dihydropyridine derivatives indicate that modifications can lead to significant antimicrobial activity. For example, derivatives tested showed minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis . While specific studies on the target compound are lacking, the structural similarities suggest potential for similar effects.
Neurotoxicity Studies
Research on analogs of dihydropyridine compounds has revealed neurotoxic properties linked to their oxidation by MAO-B. Compounds exhibiting neurotoxicity were found to be good substrates for this enzyme, indicating that the target compound might share similar risks if it undergoes metabolic activation .
Related Compounds
- Dihydropyridine Analogs : Studies have shown that certain analogs exhibit significant neurotoxicity when oxidized by MAO-B, suggesting a need for caution in therapeutic applications .
- Antimicrobial Derivatives : A study demonstrated that specific modifications in the dihydropyridine structure could enhance antimicrobial efficacy, warranting further exploration of the target compound's potential in this area .
Safety and Toxicology
While the compound is primarily intended for research purposes, safety data indicate that it may pose risks similar to those associated with other nitrophenyl-substituted compounds. Toxicological assessments are necessary to determine safe handling practices.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
